9,10-Di(naphthalen-2-yl)anthracene

Catalog No.
S740599
CAS No.
122648-99-1
M.F
C34H22
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Di(naphthalen-2-yl)anthracene

CAS Number

122648-99-1

Product Name

9,10-Di(naphthalen-2-yl)anthracene

IUPAC Name

9,10-dinaphthalen-2-ylanthracene

Molecular Formula

C34H22

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C34H22/c1-3-11-25-21-27(19-17-23(25)9-1)33-29-13-5-7-15-31(29)34(32-16-8-6-14-30(32)33)28-20-18-24-10-2-4-12-26(24)22-28/h1-22H

InChI Key

VIZUPBYFLORCRA-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6

Organic Light-Emitting Diodes (OLEDs):

9,10-DNA has been investigated for its potential applications in OLEDs due to its interesting properties. It exhibits good thermal stability, meaning it can withstand high temperatures without degrading []. Additionally, it possesses a broad absorption spectrum, allowing it to absorb light across a wide range of wavelengths []. These qualities make 9,10-DNA a suitable candidate for use as a host material in the emissive layer of OLEDs [, ].

A study published in Dyes and Pigments demonstrated that 9,10-DNA effectively acts as a host material for iridium(III) complexes, leading to highly efficient phosphorescent OLEDs []. The research also highlighted 9,10-DNA's excellent film-forming properties, making it easier to fabricate OLED devices [].

Other Potential Applications:

While research on 9,10-DNA primarily focuses on OLEDs, its unique properties suggest potential applications in other areas:

  • Organic solar cells: Due to its light-absorbing properties, 9,10-DNA could be explored as a non-fullerene acceptor material in organic solar cells [].
  • Organic field-effect transistors (OFETs): The compound's ability to form well-ordered films makes it a potential candidate for use in organic semiconductors for OFETs [].

9,10-Di(naphthalen-2-yl)anthracene is an organic compound characterized by its unique structure, which consists of an anthracene core substituted with two naphthalene groups at the 9 and 10 positions. Its molecular formula is C34H22C_{34}H_{22} and it is recognized for its luminescent properties, emitting both fluorescent and phosphorescent light. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its efficient light emission capabilities .

, including:

  • Suzuki Coupling Reaction: This method utilizes palladium-catalyzed cross-coupling to form carbon-carbon bonds between naphthalene and anthracene derivatives.
  • Wittig Reaction: This reaction can be employed to create alkenes from aldehydes or ketones, facilitating the formation of the desired structure.
  • Heck Reaction: Another palladium-catalyzed reaction that allows for the coupling of aryl halides with alkenes, contributing to the construction of the compound's framework .

Research into the biological activity of 9,10-Di(naphthalen-2-yl)anthracene is limited, but it has been noted for its potential applications in phototherapy and as a fluorescent probe in biological imaging. Its luminescent properties allow it to interact with biological systems, although specific studies detailing its pharmacological effects are still emerging. The compound's ability to emit light makes it a candidate for use in various biomedical applications.

The synthesis of 9,10-Di(naphthalen-2-yl)anthracene can be achieved through various methods:

  • Palladium-Catalyzed Reactions: Utilizing Suzuki or Heck reactions to couple naphthalene derivatives with anthracene.
  • Chemical Modifications: Alterations in the substituents on the naphthalene or anthracene can yield different derivatives with varying properties.
  • Solvent Systems: The choice of solvent can significantly affect the yield and purity of the synthesized compound, with common solvents including toluene and DMF (dimethylformamide) .

9,10-Di(naphthalen-2-yl)anthracene has several notable applications:

  • Organic Light-Emitting Diodes (OLEDs): It serves as a host material in OLEDs due to its efficient light-emitting properties.
  • Fluorescent Probes: Its luminescent nature makes it suitable for use in biological imaging and sensing applications.
  • Photonic Devices: The compound's unique optical properties are being explored for use in various photonic devices .

Studies on the interactions of 9,10-Di(naphthalen-2-yl)anthracene focus primarily on its photophysical properties. It has been shown to exhibit strong fluorescence and phosphorescence under specific conditions, making it an excellent candidate for applications requiring precise light emission. Interaction studies also include examining how this compound behaves in different environments (solvents, matrices), which can influence its emission characteristics .

Several compounds share structural similarities with 9,10-Di(naphthalen-2-yl)anthracene. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
9,10-DiphenylanthraceneAnthracene core with two phenyl groupsKnown for high thermal stability
2-Methyl-9,10-di(naphthalen-2-yl)anthraceneMethyl group substitution at position 2Alters electronic properties and solubility
9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthraceneDifferent naphthalene substitutionsExhibits unique photophysical behavior

These compounds are significant in organic electronics and materials science due to their varied luminescent properties and potential applications in devices like OLEDs. The uniqueness of 9,10-Di(naphthalen-2-yl)anthracene lies in its specific arrangement and substitution pattern that optimizes its light-emitting efficiency compared to these similar compounds .

XLogP3

10.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

9,10-Di(2-naphthyl)anthracene

Dates

Modify: 2023-08-15

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